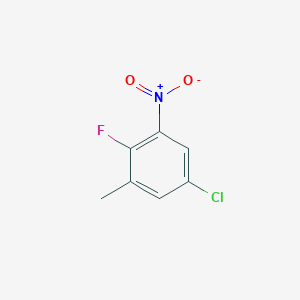

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

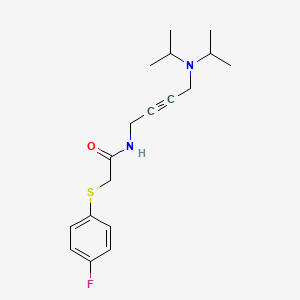

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 . It is a derivative of benzene, which is a type of aromatic compound. The compound contains a benzene ring substituted with a chlorine atom, a fluorine atom, a methyl group, and a nitro group .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene consists of a benzene ring with four substituents: a chlorine atom, a fluorine atom, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the compound according to IUPAC nomenclature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene plays a pivotal role in synthesizing new chemical entities. For instance, it has been utilized in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, a potential NMDA receptor antagonist. This synthesis involves a multi-step process starting from 1-chloro-4-fluoro-2-methylbenzene, demonstrating the compound's importance in developing novel pharmaceutical agents (L. Xun & Hu Qing-ping, 2004).

Chemical Reactions and Mechanisms

The compound is also crucial in studying chemical reactions and mechanisms. Research on the SNAr reaction showed that compounds like 3-fluoro-4-chloronitrobenzene and 5-fluoro-4-chloro-3-methoxynitrobenzene, which are structurally related to 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene, exhibit different reactivity patterns with various nucleophiles. These studies provide valuable insights into the behavior of halogenated nitrobenzenes in chemical syntheses (M. Cervera, J. Marquet & Xavier Martin, 1996).

Intermediates in Pesticide Synthesis

This compound is also significant in the synthesis of intermediates for pesticides. For example, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, derived from a similar compound, is used in preparing key intermediates for herbicides. This highlights its role in the agricultural sector, especially in the development of new pesticides (Xiao-hua Du et al., 2005).

Development of Antitumor Agents

In the field of oncology, derivatives of this compound have been explored for their potential as antitumor agents. For instance, the synthesis of compounds like 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, starting from related nitrobenzene derivatives, shows the applicability of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene in developing cancer treatments (Yang Shijing, 2013).

Environmental Applications

Moreover, the compound's derivatives are studied in environmental contexts, such as microbial degradation. Research on bacterial strains capable of utilizing similar chloro-nitrobenzene compounds as carbon and energy sources indicates potential environmental applications, particularly in bioremediation (M. Shah, 2014).

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGXSTAAGRZCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)

![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2416592.png)